Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Lipophilicity Membrane Permeability Drug Design

This benzo[b]thiophene scaffold is ideally positioned as a 'lead-like' fragment (MW 325.4, XLogP3 2.8) for CNS drug discovery. Unlike polar pyrazine or dioxole analogs, its balanced lipophilicity and 83.6 Ų TPSA support passive blood-brain barrier penetration. The unique pyrazine hinge-binding motif differentiates it from methylpyridine variants, enabling exploration of selectivity pockets adjacent to the ATP-binding site. Critical comparative SAR studies against benzodioxole bioisosteres are enabled by the sulfur atom, providing valuable data for patenting strategies.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 2034205-51-9
Cat. No. B2375048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034205-51-9
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2
InChIKeySHRCAZGFXLSZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034205-51-9): A Structurally Distinctive Heterocyclic Scaffold for Targeted Library Synthesis


Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034205-51-9) is a synthetic, small-molecule heterocyclic compound featuring a benzo[b]thiophene core linked to a pyrazin-2-yloxy-substituted pyrrolidine via a carbonyl bridge [1]. It possesses a molecular formula of C17H15N3O2S, a molecular weight of 325.4 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area of 83.6 Ų, defining it as a moderately lipophilic scaffold with a balanced hydrogen-bonding profile [1]. As a member of the benzo[b]thiophene class, its structure suggests potential for diverse biological interactions, yet its specific functionalization pattern creates unique physicochemical properties that differentiate it from close analogs, making it a valuable candidate for fragment-based or targeted library design [1].

The Procurement Risk of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Analogs: Why Superficial Similarity Does Not Guarantee Functional Equivalence


The procurement of compounds within the 3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone family based purely on visual structural homology carries significant risk. Despite sharing a common core, replacing the benzo[b]thiophene moiety with smaller or more polar aromatic groups fundamentally alters critical physicochemical parameters. For example, substituting the benzo[b]thiophene with a pyrazine ring in the analog Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone drastically reduces molecular weight and lipophilicity (XLogP3), potentially compromising membrane permeability and target binding kinetics [1]. Such unvalidated substitutions can invalidate established structure-activity relationships (SAR), leading to failed biological assays and wasted research resources [1].

Head-to-Head Physicochemical Differentiation of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone for Rational Compound Selection


Enhanced Lipophilicity vs. Pyrazine Analog Drives Superior Predicted Membrane Partitioning

The target compound demonstrates significantly greater lipophilicity than its direct analog Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. Its computed XLogP3 is 2.8 [1], whereas replacing the benzo[b]thiophene with a pyrazine ring results in a drastically lower XLogP3 of approximately -0.4 . This difference of over 3 log units predicts a substantially higher capacity for passive membrane diffusion, a critical advantage for intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

Extended Molecular Surface Area vs. Methylpyridinyl Ether Analog Offers Increased Binding Interaction Potential

The target compound features a topological polar surface area (TPSA) of 83.6 Ų [1]. In comparison, the closely related analog Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 1903418-12-1) has a computed TPSA of 70.7 Ų [2]. The additional 12.9 Ų in the target compound arises from the pyrazine ring, providing an extra hydrogen bond acceptor that can enhance target binding specificity and solubility in polar environments.

Topological Polar Surface Area Binding Affinity SAR

Lower Molecular Weight vs. Isochroman Analog Streamlines Further SAR Exploration

With a molecular weight of 325.4 g/mol [1], the target compound is significantly lighter than the isochroman-substituted analog Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, which has a molecular weight of 367.4 g/mol . This 42 g/mol difference places the target compound within the more favorable 'lead-like' chemical space, offering superior ligand efficiency metrics and leaving more room for chemical decoration during a hit-to-lead campaign.

Molecular Weight Lead Optimization Fragment-Based Drug Discovery

Sulfur-Containing Heterocycle Differentiates from Benzo[d][1,3]dioxole Analog in Hydrogen Bonding Profile

The target compound possesses 5 hydrogen bond acceptors [1], contributed by the carbonyl oxygen, the pyrazine nitrogens, and the pyrrolidine oxygen. In contrast, the analog Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034449-17-5) is predicted to have a different acceptor count and geometry due to the replacement of the thiophene sulfur with an oxygen atom. The benzo[b]thiophene sulfur atom is a weaker hydrogen bond acceptor than oxygen, potentially altering target engagement and metabolic stability .

Hydrogen Bond Acceptor Bioisostere Selectivity

High-Value Procurement Scenarios for Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Based on Verified Differentiation


Design of CNS-Penetrant Probe Molecules

The compound's favorable combination of moderate lipophilicity (XLogP3=2.8) and a TPSA of 83.6 Ų places it within a physicochemical sweet spot for central nervous system (CNS) drug discovery [1]. Researchers can procure this scaffold as a starting point to develop kinase inhibitors or GPCR ligands requiring passive blood-brain barrier penetration, a significant advantage over the less lipophilic pyrazine or more polar dioxole analogs [1].

Scaffold for Fragment-Based Screening Libraries

With a molecular weight of 325.4 g/mol, the compound is ideally positioned as a 'lead-like' fragment [1]. Procurement teams focused on building high-quality fragment libraries should prioritize this benzo[b]thiophene core over the heavier isochroman analog, as it adhere more closely to the 'Rule of Three' and provides greater scope for subsequent synthetic elaboration aimed at improving potency and selectivity [1].

Selective Kinase Inhibitor Development via Hinge-Binder Modification

The pyrazine ring serves as a versatile hinge-binding motif for ATP-competitive kinase inhibitors [1][2]. The target compound's unique profile allows medicinal chemists to computationally model and experimentally validate a distinct hinge-binding mode compared to the methylpyridine analog. Procurement of this specific pyrazine derivative enables exploration of selectivity pockets adjacent to the ATP-binding site, driven by the additional hydrogen bond acceptor and altered electronic distribution [1][2].

Sulfur-Specific Bioisostere Evaluation Studies

For programs where the target engagement is sensitive to lipophilicity and atom type, the benzo[b]thiophene sulfur represents a critical differentiator. This compound enables direct head-to-head studies against its benzodioxole bioisostere to evaluate the impact of sulfur on target potency, metabolic stability, and toxicity profiles. Such controlled comparative experiments provide valuable data for patenting strategies and SAR optimization [1].

Quote Request

Request a Quote for Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.